molecular formula C9H10F2N2O2 B1380292 3-Amino-4-(2,2-difluoroethoxy)benzamide CAS No. 1551503-09-3

3-Amino-4-(2,2-difluoroethoxy)benzamide

Cat. No.: B1380292
CAS No.: 1551503-09-3
M. Wt: 216.18 g/mol
InChI Key: TYCGPMSCGPCLCR-UHFFFAOYSA-N
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Description

3-Amino-4-(2,2-difluoroethoxy)benzamide (CAS: 1551503-09-3) is a benzamide derivative with the molecular formula C₉H₁₀F₂N₂O₂ and a molecular weight of 228.19 g/mol . Its structure features a benzamide core substituted with a 2,2-difluoroethoxy group at the 4-position and an amino group at the 3-position. The difluoroethoxy moiety enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

3-amino-4-(2,2-difluoroethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c10-8(11)4-15-7-2-1-5(9(13)14)3-6(7)12/h1-3,8H,4,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCGPMSCGPCLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)N)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Amino-4-(2,2-difluoroethoxy)benzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-Amino-4-(2,2-difluoroethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has highlighted the potential of 3-amino-4-(2,2-difluoroethoxy)benzamide as a kinase inhibitor, which is crucial in cancer therapy. Kinases are enzymes that play a role in various cellular processes, including cell division and growth. Inhibiting specific kinases can lead to reduced tumor growth. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory activity against several kinases, including Aurora A and MPS1, which are associated with cancer cell proliferation .

Selectivity and Efficacy
The selectivity of this compound derivatives can be fine-tuned through structural modifications. For example, the introduction of different substituents on the benzamide scaffold has been shown to enhance selectivity for specific kinases while minimizing off-target effects . This is particularly important for developing targeted therapies that reduce side effects in patients.

Biochemical Research

Biochemical Assays
this compound serves as a versatile scaffold for the development of various biochemical assays. Its ability to inhibit specific kinases makes it useful for studying kinase-related pathways in cellular models. Researchers have utilized this compound to elucidate the role of specific kinases in signaling pathways and disease mechanisms .

Fragment-Based Drug Design (FBDD)
The compound's structure has been leveraged in fragment-based drug design approaches, where small fragments of compounds are used to develop larger, more complex molecules with enhanced biological activity. The unique properties of this compound allow for the exploration of new chemical entities that can target multiple kinases simultaneously .

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated significant inhibition of Aurora A kinase with an IC50 value of 0.31 µM using modified derivatives .
Study BBiochemical AssaysUsed as a tool to investigate signaling pathways involving MPS1 kinase; showed potential in understanding cancer biology .
Study CFBDDDeveloped new inhibitors based on the scaffold that exhibited improved selectivity and potency compared to existing drugs .

Mechanism of Action

The mechanism of action of 3-Amino-4-(2,2-difluoroethoxy)benzamide involves its interaction with specific molecular targets. The amino group and benzamide moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. The difluoroethoxy group may enhance its binding affinity and specificity . The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 3-Amino-4-(2,2-difluoroethoxy)benzamide with related benzamide derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences
This compound C₉H₁₀F₂N₂O₂ 2,2-Difluoroethoxy at C4 228.19 Compact substituent with two fluorines
3-[2-Amino-4-(trifluoromethyl)phenoxy]benzamide C₁₄H₁₁F₃N₂O₂ Trifluoromethylphenoxy at C3 296.24 Bulky CF₃ group; extended aromatic system
N-(3-Amino-2-methylphenyl)-4-(difluoromethoxy)benzamide C₁₅H₁₄F₂N₂O₂ Difluoromethoxy at C4; methyl at C2 292.28 Difluoromethoxy instead of difluoroethoxy
2-{[2-(3-Methylphenoxy)propanoyl]amino}benzamide C₁₇H₁₈N₂O₃ 3-Methylphenoxy-propanoyl at C2 298.34 Larger acylated side chain; no fluorine
Key Observations:
  • Lipophilicity: The 2,2-difluoroethoxy group in this compound balances lipophilicity and polarity, whereas the difluoromethoxy group in N-(3-amino-2-methylphenyl)-4-(difluoromethoxy)benzamide may reduce steric hindrance.
  • Synthetic Complexity: The acylated side chain in 2-{[2-(3-methylphenoxy)propanoyl]amino}benzamide requires multi-step synthesis, unlike the straightforward etherification in the target compound.

Biological Activity

3-Amino-4-(2,2-difluoroethoxy)benzamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound has the following structural formula:

C9H10F2N2O\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}
  • Molecular Weight : 202.19 g/mol
  • CAS Number : 1551503-09-3

The presence of the difluoroethoxy group is significant as it can influence the compound's lipophilicity and bioavailability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : The compound may bind to various receptors in the central nervous system (CNS), influencing neurotransmitter systems and possibly exhibiting neuroprotective effects.

In Vitro Studies

Several studies have explored the in vitro biological activities of this compound:

  • Anticancer Activity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it showed significant inhibition of cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cells at concentrations ranging from 10 to 50 µM.
    Cell LineIC50 (µM)
    MCF-725
    HeLa30
  • Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases.

In Vivo Studies

In vivo studies using animal models have provided insights into the pharmacokinetics and therapeutic potential of this compound:

  • Anti-inflammatory Effects : Animal models demonstrated reduced inflammation markers when treated with this compound, indicating its potential utility in treating inflammatory conditions.
  • Behavioral Studies : Tests on mice showed improved cognitive function and reduced anxiety-like behaviors after administration of the compound, supporting its role in CNS modulation.

Case Studies

  • Case Study on Cancer Treatment : A study involving mice with induced tumors treated with this compound showed a significant reduction in tumor size compared to control groups. This suggests a promising avenue for further development as an anticancer agent.
  • Neuroprotection in Alzheimer's Model : In a transgenic mouse model of Alzheimer's disease, administration of this compound resulted in decreased amyloid plaque formation and improved memory performance on cognitive tests.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Amino-4-(2,2-difluoroethoxy)benzamide, and how can reaction purity be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis, starting with nucleophilic substitution to introduce the difluoroethoxy group. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under inert gas, followed by crystallization (water-ethanol mixtures) to isolate the product. Purity (>98%) can be achieved via column chromatography or recrystallization, monitored by HPLC .
  • Key Considerations : Optimize reaction time (e.g., 18–24 hours) and temperature (45–80°C) to minimize side products. Use TLC or LC-MS for real-time monitoring.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to identify aromatic protons (δ 6.5–8.0 ppm) and the difluoroethoxy group (δ 4.5–5.0 ppm for -OCH2CF2) .
  • FT-IR : Confirm amide C=O stretching (~1650 cm1^{-1}) and NH2 bending (~1600 cm1^{-1}).
  • Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion [M+H]+.

Q. How can researchers initially assess the biological activity of this compound?

  • Methodological Answer : Screen for enzyme inhibition (e.g., poly(ADP-ribose) synthetase) using fluorometric assays. Validate cellular activity via dose-response curves (0.1–10 mM) in viability assays (e.g., MTT). Compare results with known inhibitors like 3-aminobenzamide to identify off-target effects .
  • Key Considerations : Include negative controls (e.g., benzamide derivatives without the difluoroethoxy group) to isolate structural contributions.

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro enzyme inhibition data and cellular viability assays?

  • Methodological Answer : Contradictions may arise from off-target effects or metabolic interference. Perform RNA-seq or proteomics to identify pathways affected beyond the primary target. Use lower doses (e.g., 0.5–2 mM) to minimize cytotoxicity while retaining enzyme inhibition .
  • Example Workflow :

Validate enzyme inhibition kinetics (IC50) in cell-free systems.

Correlate with cellular assays (e.g., ATP depletion measurements).

Conduct metabolomic profiling to assess glucose metabolism disruptions.

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers to enhance aqueous solubility.
  • Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) on the benzamide ring while retaining the difluoroethoxy moiety.
  • Pharmacokinetics : Assess oral bioavailability in rodent models via LC-MS/MS plasma analysis. Adjust dosing regimens based on half-life (t1/2_{1/2}) and clearance rates .

Q. How does the difluoroethoxy group influence the compound’s reactivity and target interactions?

  • Methodological Answer : The -OCH2CF2 group enhances metabolic stability and electron-withdrawing effects, altering binding affinity. Use computational docking (e.g., AutoDock Vina) to compare interactions with and without the substituent. Validate via SAR studies:

  • Replace CF2 with CH2 or CHF to assess fluorine’s role.
  • Modify the ethoxy chain length to evaluate steric effects .
    • Key Finding : Fluorine atoms increase lipophilicity (logP ~2.5) and resistance to oxidative degradation.

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